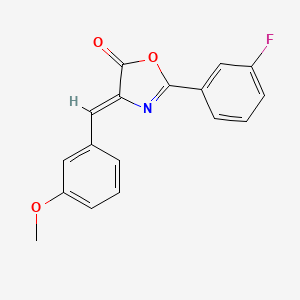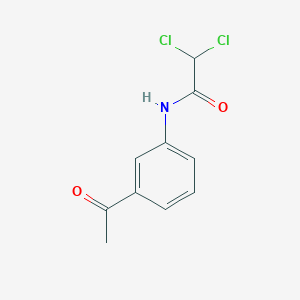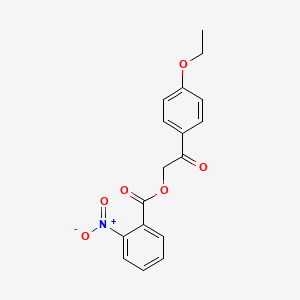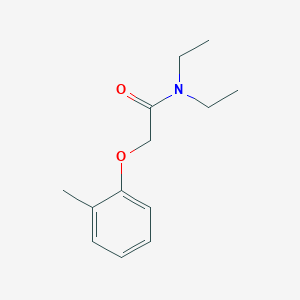![molecular formula C12H18N2O4S2 B5791778 4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide](/img/structure/B5791778.png)
4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide, commonly known as PMSF, is a protease inhibitor used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. PMSF has been extensively studied for its ability to inhibit proteases and is commonly used in biochemical and physiological experiments.
作用機序
PMSF is a serine protease inhibitor that works by irreversibly binding to the active site of the protease. This prevents the protease from breaking down proteins and allows for the study of the role of proteases in various biological processes.
Biochemical and Physiological Effects
PMSF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of trypsin, chymotrypsin, and other serine proteases. PMSF has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, PMSF has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the breakdown of phospholipids.
実験室実験の利点と制限
One of the main advantages of using PMSF in lab experiments is its ability to irreversibly inhibit proteases. This allows for the study of the role of proteases in various biological processes. Additionally, PMSF is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using PMSF is its specificity for serine proteases. This means that it may not be effective in inhibiting other types of proteases. Additionally, PMSF can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of PMSF. One area of research could be the development of more specific protease inhibitors that target specific types of proteases. Another area of research could be the study of the physiological effects of PMSF on various cell types. Additionally, PMSF could be used in the development of new drugs for the treatment of diseases involving protease activity.
合成法
PMSF is synthesized through the reaction of p-toluenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with sulfuric acid to yield PMSF. The synthesis of PMSF is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
PMSF is commonly used in scientific research as a protease inhibitor. Proteases are enzymes that break down proteins and are involved in many biological processes. By inhibiting proteases, PMSF can be used to study the role of proteases in various biological processes. PMSF is also used to prevent protein degradation during protein isolation and purification.
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-10-6-8-14(9-7-10)20(17,18)12-4-2-11(3-5-12)19(13,15)16/h2-5,10H,6-9H2,1H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBDNZHKTNOBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-nitro-6-[(phenylimino)methyl]phenol](/img/structure/B5791703.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5791715.png)
![1,3-dimethyl-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5791720.png)

![3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide](/img/structure/B5791742.png)


![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)


![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)